![molecular formula C9H11O6P B14243613 [4-(Phosphonomethoxy)phenyl]acetic acid CAS No. 272785-61-2](/img/structure/B14243613.png)
[4-(Phosphonomethoxy)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Phosphonomethoxy)phenyl]acetic acid: is a chemical compound characterized by the presence of a phosphonomethoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Phosphonomethoxy)phenyl]acetic acid typically involves the introduction of the phosphonomethoxy group to the phenyl ring, followed by the attachment of the acetic acid moiety. One common method involves the reaction of 4-hydroxyphenylacetic acid with a phosphonomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: [4-(Phosphonomethoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonomethoxy group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, reduced forms of the compound, and substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(Phosphonomethoxy)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The phosphonomethoxy group can mimic phosphate groups in biological systems, making it useful for studying enzyme-substrate interactions and signaling pathways.
Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving abnormal phosphate metabolism.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of [4-(Phosphonomethoxy)phenyl]acetic acid involves its interaction with molecular targets in biological systems. The phosphonomethoxy group can mimic phosphate groups, allowing the compound to bind to enzymes and receptors that recognize phosphate-containing molecules. This interaction can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the particular application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
- [4-(Carboxymethoxy)phenyl]acetic acid
- [4-(Hydroxymethoxy)phenyl]acetic acid
- [4-(Methoxymethoxy)phenyl]acetic acid
Comparison: Compared to similar compounds, [4-(Phosphonomethoxy)phenyl]acetic acid is unique due to the presence of the phosphonomethoxy group. This group imparts distinct chemical and biological properties, such as the ability to mimic phosphate groups in biological systems. This makes the compound particularly valuable in applications where phosphate group interactions are important, such as in enzyme studies and drug development.
Propriétés
Numéro CAS |
272785-61-2 |
|---|---|
Formule moléculaire |
C9H11O6P |
Poids moléculaire |
246.15 g/mol |
Nom IUPAC |
2-[4-(phosphonomethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H11O6P/c10-9(11)5-7-1-3-8(4-2-7)15-6-16(12,13)14/h1-4H,5-6H2,(H,10,11)(H2,12,13,14) |
Clé InChI |
MXICLCTVVFMUPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)OCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



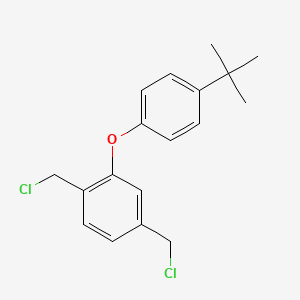
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)
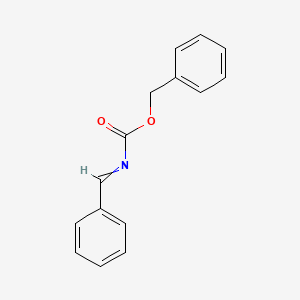
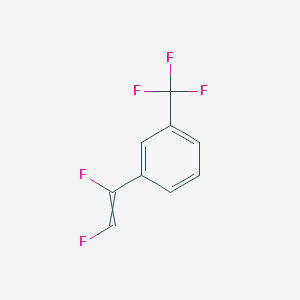
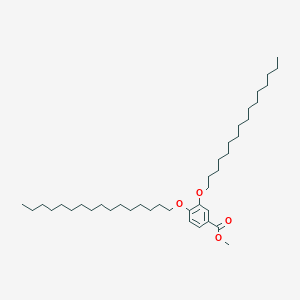
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
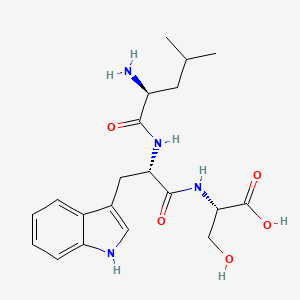
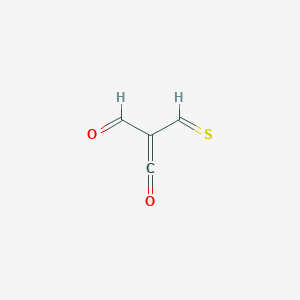
![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)
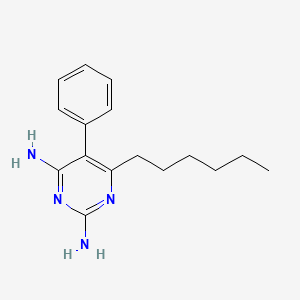
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
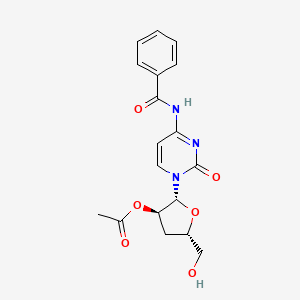
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)
